![molecular formula C19H25N3O4 B2443264 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea CAS No. 955257-76-8](/img/structure/B2443264.png)

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

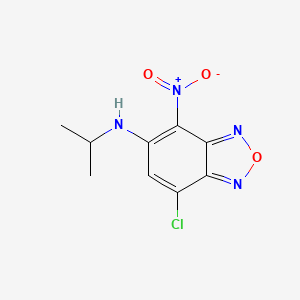

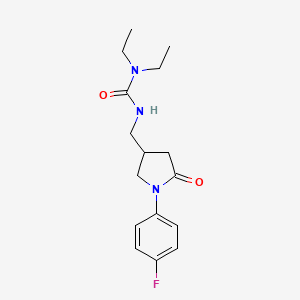

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone group, and a urea group attached to a cyclohexyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, the benzo[d][1,3]dioxole group can be synthesized through a condensation reaction of catechol and a halogenated hydrocarbon .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The benzo[d][1,3]dioxol-5-yl group is a aromatic system, which could contribute to the stability of the molecule. The pyrrolidinone group contains a carbonyl group and a nitrogen, which could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several reactive groups. For example, the carbonyl group in the pyrrolidinone could undergo nucleophilic addition reactions. The urea group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the carbonyl group and the nitrogen in the pyrrolidinone could result in the compound being a hydrogen bond acceptor. The compound is likely to be solid at room temperature.Applications De Recherche Scientifique

Efficient Synthesis and Applications in Protein and Enzyme Conjugation

The compound of interest has been utilized in the efficient synthesis of a heterobifunctional coupling agent, critical for the chemoselective conjugation of proteins and enzymes. This synthesis approach offers an excellent overall yield and purity, showcasing its importance in the preparation of coupling agents for biochemical applications (Reddy et al., 2005).

Development of Saturated Heterocycles for Chemical Synthesis

Saturated heterocycles containing condensed heterocyclic and carbocyclic rings were prepared through reactions involving cyclic amino alcohols. These compounds, characterized by high stereoselectivity and distinct structural features, contribute significantly to the field of organic chemistry and synthetic methodologies (Kivelä et al., 2003).

Novel Cyclic Dipeptidyl Ureas as Pseudopeptidic Triazines

A new class of cyclic dipeptidyl ureas, exhibiting unique structural properties and derived from specific synthesis processes, has been introduced. These compounds represent a novel category of pseudopeptidic triazines, offering potential for the exploration of new biological activities and chemical properties (Sañudo et al., 2006).

Catalytic Intramolecular Hydroamination

The compound facilitated the catalytic intramolecular hydroamination of unactivated olefins, leading to the formation of pyrrolidine derivatives. This reaction demonstrates excellent functional group compatibility and low moisture sensitivity, highlighting its utility in the synthesis of nitrogen-containing heterocycles (Bender & Widenhoefer, 2005).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with abenzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines

Mode of Action

Compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

As mentioned earlier, similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . These effects at the molecular and cellular level could potentially lead to a reduction in cancer cell proliferation and tumor growth.

Propriétés

IUPAC Name |

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h6-7,9,13-14H,1-5,8,10-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOYLGHYLQNHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)

![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)

![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)

![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)